Sulfuric acid thallium(1+) salt (1:2)

Overview

Description

Chemical Identity Sulfuric acid thallium(1+) salt (1:2), commonly known as thallium(I) sulfate, has the molecular formula Tl₂SO₄ and an average molecular mass of 508.854 g/mol . It is recognized by multiple synonyms, including thallous sulfate, Zelio, and Rattengiftkonserve, and has two primary CAS numbers: 7446-18-6 and 10031-59-1 . The compound is a white crystalline solid, soluble in water, and historically used as a potent rodenticide due to its high toxicity .

Regulatory Status

Thallium(I) sulfate is classified as a hazardous waste under EPA code P115 and is prohibited in several countries due to its severe health and environmental risks . Acute exposure guidelines (PAC-1, PAC-2, PAC-3) are established at 0.18 mg/m³, 2 mg/m³, and 25 mg/m³, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfuric acid thallium(1+) salt (1:2) can be synthesized by reacting thallium metal with sulfuric acid. The reaction involves dissolving thallium in sulfuric acid, followed by crystallization of the resulting thallium(I) sulfate. The reaction can be represented as follows:

2Tl+H2SO4→Tl2SO4+H2↑

The reaction is typically carried out under controlled conditions to ensure the complete dissolution of thallium and the formation of pure thallium(I) sulfate crystals.

Industrial Production Methods

Industrial production of thallium(I) sulfate involves similar methods but on a larger scale. The process includes the careful handling of thallium metal and sulfuric acid, as both are hazardous materials. The reaction is conducted in large reactors, and the resulting thallium(I) sulfate is purified through crystallization and filtration processes to obtain the final product.

Chemical Reactions Analysis

Aqueous Dissociation Behavior

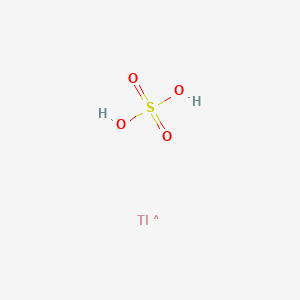

In aqueous solutions, Tl₂SO₄ fully dissociates into its ionic components:

The thallium(I) cation (Tl⁺) exhibits unique behavior by mimicking potassium ions (K⁺) in biological systems, leading to its historical misuse in rodenticides .

| Property | Value/Behavior |

|---|---|

| Solubility in Water | Highly soluble |

| Ionic Mobility (Tl⁺) | Comparable to K⁺ in transport |

| Solution Conductivity | High due to ionic dissociation |

Reactivity with Sulfides

Tl₂SO₄ serves as a precursor to thallium(I) sulfide (Tl₂S), a semiconductor material. When exposed to hydrogen sulfide gas (H₂S), the sulfate reacts as follows:

This precipitation reaction forms a black crystalline solid (Tl₂S), which exhibits photoconductive properties under infrared light .

Structural and Crystallographic Insights

Tl₂SO₄ crystallizes in an orthorhombic lattice isostructural with K₂SO₄, featuring thallium ions coordinated by sulfate tetrahedra. This structural similarity allows for predictable reactivity in substitution reactions with other sulfates .

| Structural Feature | Detail |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | |

| Coordination Geometry | Tl⁺ in 8- or 9-fold sites |

Hydrolysis and Stability

While stable under ambient conditions, Tl₂SO₄ undergoes hydrolysis in strongly acidic or basic media. For example, prolonged exposure to boiling water may lead to partial decomposition:

This reaction is reversible and pH-dependent, with thallium hydroxide (TlOH) forming in alkaline solutions .

Scientific Research Applications

Sulfuric acid thallium(1+) salt (1:2) has several scientific research applications:

Chemistry: Used as a reagent in analytical chemistry for detecting iodine in the presence of chlorine and in ozonometry.

Biology: Studied for its toxicological effects on biological systems and its potential use in biological assays.

Medicine: Historically used in medical treatments, though its use has been largely discontinued due to its toxicity.

Industry: Utilized in the production of semiconductors, low-temperature thermometers, and optical fibers.

Mechanism of Action

The toxic effects of sulfuric acid, thallium(1+) salt (1:2) are primarily due to the thallium ion. Thallium ions interfere with potassium and sodium ion channels in cells, disrupting cellular functions. This interference affects various molecular targets and pathways, leading to symptoms such as hair loss, neurological damage, and organ failure. The compound’s high toxicity is attributed to its ability to mimic essential cations, thereby disrupting normal cellular processes.

Comparison with Similar Compounds

Thallium Salts with Different Anions

The following table compares thallium(I) sulfate with other thallium salts:

Key Observations :

- Toxicity : All thallium salts exhibit high toxicity, but thallium(I) sulfate and nitrate are explicitly banned in multiple jurisdictions .

- Oxidation State : Thallium(III) sulfate (Tl³⁺) is less common and more reactive than Tl⁺ salts, with distinct applications in specialized chemistry .

Other Metal Sulfates

Thallium(I) sulfate can be contrasted with sulfates of less toxic metals:

Structural Insights :

- Cationic Charge: Thallium(I) sulfate contains monovalent Tl⁺, whereas aluminum sulfate (Al³⁺) and ferrous sulfate (Fe²⁺) exhibit different ionic charges, influencing their reactivity and applications.

Biological Activity

Sulfuric acid thallium(1+) salt (1:2), commonly known as thallium(I) sulfate, is a compound with significant biological activity primarily due to the toxicity of thallium ions. This article reviews its biological effects, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Thallium(I) sulfate has the chemical formula Tl2SO4 and is characterized by its high solubility in water. It dissociates in aqueous solutions into thallium(I) cations and sulfate anions, which can participate in various biochemical interactions. The compound's structure resembles that of potassium sulfate, allowing thallium ions to mimic potassium in biological systems, leading to significant toxicological implications.

Mechanism of Toxicity

Thallium ions are known to disrupt essential biological processes by mimicking potassium ions. This mimicry affects cellular transport systems, particularly those involving the sodium-potassium ATPase pump. The following mechanisms have been identified:

- Cellular Uptake Interference : Thallium competes with potassium for uptake through cellular membranes, disrupting potassium-dependent processes .

- Mitochondrial Dysfunction : Thallium exposure leads to mitochondrial impairment, affecting ATP production and cellular respiration .

- DNA Damage : Thallium induces genetic and epigenetic alterations, contributing to cytogenetic damage in exposed individuals .

- Neurotoxicity : High doses of thallium have been linked to severe neurological symptoms, including tremors, confusion, and peripheral neuropathy .

Toxicological Effects

The toxicological profile of thallium(I) sulfate reveals a range of acute and chronic health effects:

| Effect | Acute Exposure | Chronic Exposure |

|---|---|---|

| Neurological Symptoms | Nausea, vomiting, diarrhea, tremors | Peripheral neuropathy, cognitive deficits |

| Dermatological Effects | Alopecia, skin lesions | Persistent skin issues |

| Organ Damage | Acute renal failure | Liver and kidney damage |

| Reproductive Toxicity | Notable reproductive risks observed | Potential long-term effects on fertility |

Case Studies

Numerous case studies illustrate the severe effects of thallium exposure:

- Acute Poisoning Incident : A patient ingested approximately 200 mg of thallium sulfate and exhibited significant cytogenetic damage in peripheral blood lymphocytes. This case highlighted the compound's capacity to induce micronuclei formation and chromosomal aberrations .

- Occupational Exposure : In a cohort study involving workers exposed to thallium compounds, symptoms included gastrointestinal distress and neurological impairments. Long-term follow-ups indicated persistent cognitive deficits and increased cancer risk associated with chronic exposure .

- Environmental Impact Study : Research on soil contaminated with thallium demonstrated alterations in microbial activity and enzyme functions within the ecosystem. Elevated levels of thallium affected soil health indicators significantly over time .

Q & A

Basic Research Questions

Q. What is the recommended method for synthesizing sulfuric acid thallium(1+) salt (1:2) in a laboratory setting?

The compound can be synthesized by reacting metallic thallium with concentrated sulfuric acid. After the reaction, the product is crystallized under controlled conditions to obtain pure thallium(I) sulfate. This method requires careful handling due to the toxicity of thallium and the corrosive nature of sulfuric acid. Reaction stoichiometry and temperature control (typically below 100°C) are critical to avoid side products .

Q. How can the solubility of thallium(I) sulfate be experimentally determined under varying pH conditions?

Prepare aqueous solutions with pH adjusted using nitric acid (for acidic conditions) or sodium hydroxide (for alkaline conditions). Add a known mass of thallium(I) sulfate to each solution, stir for 24 hours, and filter. Quantify dissolved thallium via inductively coupled plasma mass spectrometry (ICP-MS). Note that solubility increases significantly in strongly acidic media due to the formation of thallium(I) ions .

Q. What analytical techniques are suitable for quantifying thallium(I) sulfate in environmental samples?

Use ICP-MS for high sensitivity, or graphite furnace atomic absorption spectroscopy (GFAAS) for lower detection limits. For speciation analysis, couple ion chromatography with ICP-MS to distinguish Tl⁺ from Tl³⁺. Validate methods using certified reference materials spiked with known concentrations of thallium(I) sulfate .

Advanced Research Questions

Q. How do competing ions (e.g., K⁺, Pb²⁺) interfere with the detection of thallium(I) in complex matrices, and how can these interferences be mitigated?

Potassium ions compete with Tl⁺ in ion-exchange processes, while Pb²⁺ may co-precipitate during sample preparation. To address this:

- Employ a chelating resin (e.g., sulfonic acid cation-exchange resin) to selectively isolate Tl⁺ .

- Use masking agents like EDTA to complex Pb²⁺ before analysis .

- Validate recovery rates using matrix-matched calibration standards .

Q. What mechanistic insights explain the extreme toxicity of thallium(I) sulfate in biological systems?

Tl⁺ mimics K⁺ due to similar ionic radii, disrupting potassium-dependent cellular processes such as Na⁺/K⁺-ATPase activity and mitochondrial function. Advanced studies use isotopic labeling (²⁰⁵Tl) to track bioaccumulation in model organisms. Synchrotron X-ray absorption spectroscopy (XAS) can elucidate Tl⁺ binding sites in proteins .

Q. How does thallium(I) sulfate persist and migrate in aquatic ecosystems, and what methodologies assess its environmental fate?

Conduct column experiments with soil/water systems to measure adsorption coefficients (Kd). Use sequential extraction protocols to differentiate Tl⁺ bound to organic matter, Fe/Mn oxides, and residual fractions. Isotope dilution mass spectrometry (ID-MS) improves accuracy in tracing Tl mobility .

Q. What are the challenges in designing compliant international collaborative studies involving thallium(I) sulfate under the Rotterdam Convention?

Researchers must:

- Verify national regulations (e.g., bans on use in food-contact applications) .

- Secure permits for cross-border transport of thallium compounds.

- Implement waste disposal protocols aligned with the Basel Convention. Document compliance in institutional review board (IRB) approvals .

Q. Methodological Notes

Properties

InChI |

InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICEZVVURFLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4STl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-59-1 | |

| Record name | Sulfuric acid, thallium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

302.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-18-6 | |

| Record name | Thallous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallous sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.